Metconazole

Description

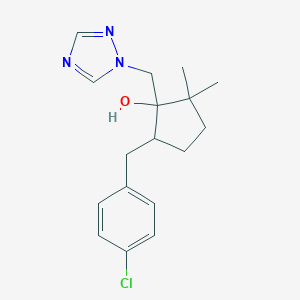

Structure

3D Structure

Properties

IUPAC Name |

5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPZUHJBOLQNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034497 | |

| Record name | Metconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125116-23-6 | |

| Record name | Metconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125116-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125116236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanol, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanisms of Antifungal Action

Elucidation of Ergosterol (B1671047) Biosynthesis Inhibition by Metconazole

This compound's primary mode of action is the inhibition of ergosterol production, a sterol unique to fungi that is crucial for maintaining the structural integrity and fluidity of the cell membrane. chemicalwarehouse.comguidechem.comfrontiersin.org The ergosterol biosynthesis pathway is a complex process involving multiple enzymatic steps, making it a prime target for antifungal agents. frontiersin.orgmdpi.com

Inhibition of Cytochrome P450 14α-Demethylase (CYP51)

This compound, like other azole fungicides, specifically targets and inhibits the cytochrome P450 enzyme 14α-demethylase, also known as CYP51 or Erg11. frontiersin.orgnih.goveuropa.eu This enzyme is a key catalyst in the ergosterol biosynthesis pathway, responsible for the demethylation of lanosterol (B1674476) at the C-14 position. nih.govmdpi.com The nitrogen atom in the triazole ring of this compound binds to the heme iron atom in the active site of CYP51, competitively inhibiting the enzyme. europa.eumdpi.com This inhibition prevents the conversion of lanosterol to intermediates necessary for ergosterol synthesis. mdpi.com Studies have shown that this compound effectively inhibits CYP51 in various fungal pathogens, including Fusarium pseudograminearum and Botrytis cinerea. nih.govacs.org In Fusarium pseudograminearum, this compound treatment led to the significant induction of genes involved in ergosterol biosynthesis, including the cyp51 genes, as a response to the inhibition. nih.gov

Impact on Fungal Cell Membrane Development and Function

The inhibition of CYP51 and the subsequent depletion of ergosterol have profound consequences for the fungal cell membrane. Ergosterol is vital for maintaining membrane fluidity, permeability, and the proper function of membrane-bound proteins. frontiersin.orgoup.com Its absence leads to a dysfunctional cell membrane. epa.govresearchgate.net Studies on Zymoseptoria tritici and Magnaporthe oryzae have shown that this compound reduces the fluidity of the plasma membrane without immediately compromising its integrity. bohrium.comrepec.org This altered fluidity can impair the localization and function of essential membrane proteins. bohrium.com The disruption of the cell membrane ultimately leads to the leakage of cytoplasmic contents, contributing to cell death. researchgate.net

Subsequent Cellular Disruptions and Hyphal Inhibition

The disruption of ergosterol biosynthesis and membrane function by this compound leads to a series of downstream cellular effects. The accumulation of toxic methylated sterol precursors, a direct result of CYP51 inhibition, is believed to be a major contributor to the fungicidal effect of azoles. europa.eumdpi.com These abnormal sterols can integrate into the cell membrane, further disrupting its structure and function.

This compound treatment has been shown to cause significant morphological changes in fungi. In Pyricularia oryzae, the fungus that causes rice blast, this compound treatment resulted in deformed and shrunken hyphae and damaged cell wall integrity. nih.gov It also inhibits key virulence processes such as conidial germination, germ tube elongation, and appressorium formation, which are crucial for host penetration. nih.govresearcher.life In various Fusarium species, this compound significantly inhibited mycelial growth, conidium formation, and germination. nih.gov This inhibition of hyphal growth is a critical aspect of its disease-controlling efficacy. regulations.gov

Programmed Cell Death Pathways Induced by this compound in Fungi

Beyond the direct consequences of ergosterol depletion, recent research has revealed that this compound can also trigger programmed cell death (PCD) pathways in fungi, adding another layer to its antifungal mechanism. bohrium.comrepec.org This induced cellular suicide is a key factor in the fungicidal activity of this compound against certain pathogens. nih.gov

Reactive Oxygen Species (ROS)-Induced Apoptosis

Studies in the crop pathogenic fungi Zymoseptoria tritici and Magnaporthe oryzae have demonstrated that this compound treatment leads to the generation of mitochondrial reactive oxygen species (mROS). bohrium.comresearchgate.netnih.gov This increase in ROS is a known trigger for apoptosis, a form of programmed cell death. researchgate.netresearchgate.netjmb.or.kr The accumulation of ROS can cause oxidative damage to cellular components like DNA, proteins, and lipids, ultimately leading to the activation of apoptotic cascades. jmb.or.kr The fungicidal activity of azoles, including this compound, has been linked to this mROS-dependent apoptosis. bohrium.comnih.gov

Macroautophagy Activation

In addition to apoptosis, this compound has been found to induce macroautophagy, another type of programmed cell death, in fungi like Zymoseptoria tritici and Magnaporthe oryzae. bohrium.comrepec.orgresearchgate.net Autophagy is a cellular process involving the degradation of a cell's own components through the action of lysosomes. apsnet.org While it can be a survival mechanism under certain stress conditions, excessive or prolonged activation can lead to cell death. apsnet.org The simultaneous induction of both apoptosis and macroautophagy by this compound appears to be a crucial factor in its lethal effect on these fungal pathogens. bohrium.comrepec.orgnih.gov Inhibiting both of these pathways has been shown to abolish the cell death induced by azoles. bohrium.comrepec.org

Stereoselective Interactions at the Molecular Level

This compound possesses two chiral centers, resulting in four distinct stereoisomers: (1S,5R), (1R,5S), (1S,5S), and (1R,5R). The spatial arrangement of the atoms in these isomers significantly influences their fit within the active site of the target CYP51 enzyme, leading to marked differences in their antifungal potency.

The primary mechanism by which triazole fungicides like this compound inhibit CYP51 involves the coordination of the N-4 nitrogen atom of the triazole ring with the heme iron atom at the enzyme's active site. mdpi.combiorxiv.org This binding prevents the enzyme from catalyzing the demethylation of lanosterol, a critical step in the ergosterol biosynthesis pathway. mdpi.com The strength and stability of this interaction are dictated by the specific binding mode of the inhibitor within the enzyme's catalytic pocket.

Molecular docking studies have been employed to elucidate the stereoselective binding of this compound isomers to fungal CYP51. These investigations have revealed that the different stereoisomers adopt distinct conformations within the active site, leading to varied binding affinities. A study focusing on the CYP51B enzyme from Fusarium graminearum demonstrated that the (1S, 5R)-metconazole isomer exhibits the strongest binding energy and the shortest binding distance to the enzyme's active site when compared to the other three stereoisomers. nih.gov This superior binding affinity is the molecular basis for its enhanced antifungal activity. nih.gov

The differences in binding affinity at the molecular level translate directly to significant variations in the biological activity of the this compound stereoisomers. The cis-isomers, (1S,5R) and (1R,5S), are generally more bioactive than the trans-isomers, (1R,5R) and (1S,5S). herts.ac.uk

Numerous studies have consistently identified the (1S,5R)-isomer as the most potent antifungal constituent of the this compound mixture. nih.govnih.gov Research investigating the efficacy against the plant pathogens Fusarium graminearum and Alternaria triticina established a clear hierarchy of bioactivity among the four stereoisomers. nih.gov The fungicidal activity of the (1S,5R)-isomer was found to be 13.9 to 23.4 times higher than that of the least active (1R,5S)-isomer against these fungi. nih.govresearchgate.net

Similarly, a systemic assessment of the stereoisomers against Fusarium verticillioides confirmed the superior performance of the (1S,5R)-metconazole configuration. nih.gov In these studies, the difference in fungicidal activity between the most and least active isomers was even more pronounced, ranging from 4.4 to 45.2 times. nih.gov This pronounced stereoselectivity underscores the importance of the precise three-dimensional structure of the molecule for effective inhibition of the target fungal enzyme.

Table 1: Relative Antifungal Bioactivity of this compound Stereoisomers

Table 2: List of Chemical Compounds

Fungicide Resistance in Fungal Pathogens

Mechanisms of Metconazole Resistance in Fungal Species

Resistance to this compound in fungal species is primarily attributed to three main mechanisms: alterations in the target site, overexpression of the target gene, and the increased activity of efflux pumps. apsnet.orgapsnet.org These mechanisms can act individually or in combination to reduce the efficacy of the fungicide.

The primary target of this compound is the sterol 14α-demethylase enzyme, encoded by the CYP51 gene. nih.gov Point mutations in this gene can lead to amino acid substitutions in the resulting enzyme, altering its structure and reducing its binding affinity for metconaxole. frontiersin.orgresearchgate.net This is a widely reported mechanism of resistance to DMI fungicides. nih.gov

Several studies have identified specific amino acid substitutions in the CYP51 protein that confer resistance to this compound in various fungal pathogens. For instance, in Fusarium graminearum, laboratory-induced resistant mutants have shown mutations such as G443S, D243N, and a combination of E103Q & V157L in the FgCYP51A protein. nih.gov In Fusarium pseudograminearum, a mutation leading to the M151T substitution in FpCYP51B has been identified as a contributor to this compound resistance. researchgate.netresearchgate.net Research on Zymoseptoria tritici has highlighted the importance of alterations like I381V and S524T in reducing sensitivity to this compound. researchgate.net

Table 1: Documented Amino Acid Substitutions in Fungal CYP51 Genes Conferring this compound Resistance

| Fungal Species | CYP51 Gene | Amino Acid Substitution | Reference |

| Fusarium graminearum | FgCYP51A | G443S | nih.gov |

| Fusarium graminearum | FgCYP51A | D243N | nih.gov |

| Fusarium graminearum | FgCYP51A | E103Q & V157L | nih.gov |

| Fusarium pseudograminearum | FpCYP51B | M151T | researchgate.netresearchgate.net |

| Zymoseptoria tritici | ZtCYP51 | I381V | researchgate.netscienceopen.com |

| Zymoseptoria tritici | ZtCYP51 | S524T | researchgate.netscienceopen.com |

| Zymoseptoria tritici | ZtCYP51 | V136A/C | scienceopen.com |

Another significant mechanism of resistance is the overexpression of the CYP51 gene. frontiersin.orgresearchgate.net This leads to an increased production of the target enzyme, effectively diluting the effect of the fungicide. Fungal cells with higher levels of the CYP51 enzyme require a greater concentration of this compound to achieve the same level of inhibition.

Overexpression of CYP51 genes has been observed in several this compound-resistant fungal strains. In Fusarium graminearum, mutants with the D243N mutation showed overexpression of FgCYP51A, FgCYP51B, and FgCYP51C. nih.gov Similarly, mutants with the combined E103Q & V157L mutations overexpressed FgCYP51A and FgCYP51B, while those with the G443S mutation overexpressed only FgCYP51A. nih.gov In Fusarium pseudograminearum, resistant mutants not only had the M151T mutation but also exhibited overexpression of the FpCYP51 genes. researchgate.netresearchgate.net The combination of target site alteration and overexpression can lead to higher levels of resistance. frontiersin.org

ATP-binding cassette (ABC) transporters are membrane proteins that function as efflux pumps, actively transporting a wide range of substances out of the cell. apsnet.orgmdpi.com Overexpression of genes encoding these transporters can lead to fungicide resistance by reducing the intracellular concentration of the chemical, preventing it from reaching its target site. apsnet.orgresearchgate.net

While the role of ABC transporters in this compound resistance is an area of ongoing research, their involvement in resistance to other azole fungicides is well-documented. mdpi.comnih.gov In Fusarium graminearum, several ABC transporter genes have been shown to be upregulated in response to azole treatment, and deletion of some of these genes increased sensitivity to these fungicides. nih.gov For example, the deletion of FgABC3 and FgABC4 in F. graminearum resulted in increased sensitivity to triazoles. nih.gov Studies on Fusarium culmorum have also suggested that overexpression of ABC transporters is a potential mechanism of resistance to DMI fungicides. mdpi.com In Fusarium pseudograminearum, nine ABC transporter-encoding genes were significantly expressed in response to this compound treatment. researchgate.net

Overexpression of CYP51 Genes

Cross-Resistance Patterns with Other DMI Fungicides

Cross-resistance occurs when a fungal strain that has developed resistance to one fungicide also exhibits resistance to other fungicides with the same mode of action. researchgate.net This is a common phenomenon among DMI fungicides due to their shared target site.

Studies have demonstrated positive cross-resistance between this compound and other DMI fungicides. In Fusarium pseudograminearum, this compound showed positive cross-resistance with mefentrifluconazole (B3027861) and tebuconazole (B1682727). nih.govresearchgate.net In laboratory-induced mutants of Fusarium graminearum, those with the D243N or the combined E103Q&V157L mutations in FgCYP51A exhibited positive cross-resistance with other tested DMI fungicides. nih.gov However, mutants with the G443S mutation did not show cross-resistance with ipconazole (B53594) or prochloraz. nih.gov In Leptosphaeria maculans, a positive correlation was found between the EC50 values of this compound and prochloraz, indicating cross-resistance. mdpi.comresearchgate.net Conversely, some studies have reported a lack of cross-resistance or even negative cross-resistance between this compound and certain other fungicides. For instance, no cross-resistance was found between this compound and the non-DMI fungicides carbendazim (B180503) and phenamacril (B1673093) in F. graminearum. cabidigitallibrary.org

Baseline Sensitivity and Resistance Risk Assessment in Key Pathogens

Establishing the baseline sensitivity of a fungal population to a fungicide is essential for monitoring the development of resistance over time. This involves determining the effective concentration of the fungicide that inhibits a certain percentage of fungal growth (e.g., EC50) in a collection of isolates that have not been exposed to the fungicide. cabidigitallibrary.org

Several studies have established baseline sensitivities for this compound against key fungal pathogens. For Fusarium graminearum isolates from wheat fields in the Henan Province of China, the EC50 values ranged from 0.0103 to 0.0775 μg/ml, with a mean of 0.0293 μg/ml. cabidigitallibrary.org A study on 105 isolates of Fusarium pseudograminearum found a mean EC50 value of 0.0559 μg/mL. nih.govresearchgate.net For Corynespora cassiicola, the mean EC50 value for 121 isolates was 0.78 μg mL⁻¹. researchgate.net In a study of U.S. populations of F. graminearum, isolates collected before the widespread use of DMI fungicides had a mean EC50 of 0.0240 µg/ml for this compound. apsnet.org

The risk of resistance development is considered low for some pathogens. For example, Fusarium pseudograminearum has been assessed as having a low risk of developing resistance to this compound, partly due to the fitness penalty observed in resistant mutants. nih.govresearchgate.net However, for other pathogens, the risk is a significant concern, especially with the continued use of DMI fungicides. regulations.gov

Management Strategies for Mitigating Resistance Development

To preserve the efficacy of this compound and other DMI fungicides, it is crucial to implement resistance management strategies. These strategies aim to reduce the selection pressure that drives the evolution of resistant fungal populations. researchgate.net

Key management strategies include:

Alternating and Mixing Fungicides: Rotating or tank-mixing fungicides with different modes of action is a cornerstone of resistance management. sdstate.eduepa.gov This approach makes it more difficult for a pathogen to develop resistance to multiple chemistries simultaneously.

Using Recommended Doses: Applying fungicides at the manufacturer's recommended rate is important. Using lower rates can select for less sensitive individuals in the fungal population, while excessively high rates can impose strong selection pressure. sdstate.edu

Monitoring and Scouting: Regular monitoring of fields for disease presence and fungicide efficacy can help in the early detection of resistance. sdstate.edu If resistance is suspected, diagnostic tests can confirm it, and management strategies can be adjusted accordingly.

Limiting the Number of Applications: Reducing the number of applications of fungicides from the same FRAC group within a season can help to minimize selection pressure. sdstate.edu

By implementing these strategies, the useful lifespan of this compound as an effective tool for disease control can be extended. researchgate.net

Environmental Fate and Behavior of Metconazole

Degradation Pathways in Environmental Compartments

The breakdown of metconazole in the environment is primarily dictated by microbial activity in the soil, with hydrolysis and photolysis playing lesser roles.

Aerobic soil metabolism is the most significant degradation pathway for this compound. epa.govepa.gov Laboratory studies under aerobic conditions have shown that this compound is moderately persistent to persistent in soil. publications.gc.ca The half-life (DT50) values from several aerobic soil metabolism studies range from 192.5 to 661 days. epa.govepa.govpublications.gc.ca Field dissipation studies have reported DT50 values ranging from 33 to 187 days. epa.govregulations.gov One major transformation product identified in soil is M30, which has been found at a maximum of 13.5% of the total residues. publications.gc.caregulations.gov

Table 1: Aerobic Soil Metabolism Half-life of this compound

| Study Type | Half-life (DT50) in days | Source |

|---|---|---|

| Aerobic Soil Metabolism (Lab) | 192.5 - 660 | epa.govepa.gov |

| Aerobic Soil Metabolism (Lab) | 618 - 661 | publications.gc.ca |

| Soil Photolysis | 72 | epa.govepa.gov |

| Soil Photolysis (light-dark cycle) | 65 | amazonaws.com |

| Field Dissipation | 33 - 138 | epa.govepa.gov |

| Field Dissipation | 60 - 187 | regulations.gov |

This compound is stable to hydrolysis under typical environmental conditions. epa.govepa.gov In aquatic environments, direct photolysis (degradation by sunlight) occurs, but it is not considered a major route of dissipation. epa.govepa.gov The aqueous photolysis half-life has been estimated to be around 72 days. regulations.gov However, this compound tends to partition rapidly from the water column to the sediment, where it degrades slowly. epa.govepa.gov The dissipation half-life in the water phase of water/sediment systems has been observed to be between 0.81 and 15.9 days. publications.gc.ca Once in the sediment, the degradation is much slower, with total system half-lives (water and sediment combined) ranging from 116 to 900 days. epa.govpublications.gc.ca In these systems, the major transformation product found was M13, at a maximum of 10.9% of total residues. publications.gc.caregulations.gov

Table 2: Degradation of this compound in Aquatic Systems

| Process | Half-life (DT50) | Compartment/Conditions | Source |

|---|---|---|---|

| Hydrolysis | Stable | Environmental pH | epa.govepa.gov |

| Aqueous Photolysis | 72 days | Water | regulations.gov |

| Dissipation in Water | 1 - 15 days | Water column | epa.govepa.gov |

| Dissipation in Water | 0.81 - 15.9 days | Water phase of water/sediment system | publications.gc.ca |

| Total System Degradation | 116 - 814 days | Water-sediment system | epa.govepa.gov |

| Total System Degradation | 151 - 900 days | Water-sediment system | publications.gc.ca |

Aerobic Soil Metabolism and Half-life

Adsorption, Desorption, and Mobility in Soil

The movement of this compound through the soil profile is influenced by its tendency to adsorb to soil particles.

Adsorption/desorption studies are used to determine the mobility of a chemical in soil. The organic carbon-water (B12546825) partition coefficient (Koc) is a key indicator, with higher values suggesting stronger binding to soil organic matter and lower mobility. For this compound, Koc values have been reported to range from 1026 to 2723 ml/g, which classifies it as slightly mobile. epa.govepa.gov Another source reported a mean Kfoc of 1544 L/kg, also indicating slight mobility. regulations.gov Despite this, due to its persistence, there is still a potential for this compound to leach into groundwater over time, although field studies have shown no significant leaching. epa.govcanada.ca

Table 3: Soil Adsorption and Mobility of this compound

| Parameter | Value | Mobility Classification | Source |

|---|---|---|---|

| Koc | 1026 - 2723 ml/g | Slightly Mobile | epa.govepa.gov |

| Mean Kfoc | 1544 L/kg | Slightly Mobile | regulations.gov |

Bioconcentration Potential in Aquatic Organisms

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water. The bioconcentration factor (BCF) is a measure of this potential. For this compound, studies in bluegill sunfish have shown measured BCF values of 68 in fillet, 128 in whole fish, and 218 in viscera. publications.gc.caregulations.gov These values, along with a relatively short depuration half-life of 1.5 to 1.7 days, indicate a low potential for bioconcentration in fish. epa.govregulations.gov

Table 4: Bioconcentration of this compound in Bluegill Sunfish

| Tissue | Bioconcentration Factor (BCF) | Source |

|---|---|---|

| Fillet | 63 - 68 | publications.gc.caregulations.gov |

| Viscera | 182 - 218 | publications.gc.caregulations.gov |

| Whole Fish | 124 - 128 | publications.gc.caregulations.gov |

Stereoselective Degradation and Dissipation in Environmental Matrices

This compound is a chiral fungicide with two stereocenters, resulting in four stereoisomers: cis-(1S,5R), cis-(1R,5S), trans-(1S,5S), and trans-(1R,5R). Research indicates that the degradation and dissipation of this compound in the environment are stereoselective, meaning the different isomers degrade at different rates. This behavior varies significantly across different environmental matrices such as soil, water, sediment, and various plant species.

In terrestrial environments, aerobic soil metabolism is a primary route of degradation, though it occurs slowly. epa.govepa.gov The half-life of this compound in aerobic soil metabolism studies ranges from 192.5 to 660 days. epa.gov Soil photolysis contributes to degradation with an estimated half-life of 72 days. epa.gov Field dissipation studies show a dissipation time (DT50) ranging from 33 to 138 days. epa.gov

Studies on various crops have demonstrated species-specific stereoselective and diastereoselective dissipation. nih.govacs.org For instance, cis-MZE was found to be preferentially dissipated in most tested vegetables and soil, with celery being an exception. nih.govacs.org Specifically, the cis-(+)-1S,5R-MZE isomer dissipated preferentially in soybean pods, cabbages, celeries, and tomatoes. nih.govacs.org Conversely, in soybean plants and soil, this isomer showed less preferential dissipation. nih.govacs.org For the trans isomers, trans-(+)-1R,5R-MZE was preferentially dissipated in peanut plants, peanut shells, celeries, and tomatoes, while trans-(-)-1S,5S-MZE dissipated more readily in soybean plants. nih.govacs.org Further research has noted different stereoselective behaviors in fruits like grapes, peaches, pears, and jujubes. nih.gov In wheat, the cis-isomers of this compound were found to be more persistent than the racemic mixture. researchgate.net

In aquatic systems, this compound partitions rapidly from water to sediment. epa.govepa.gov The dissipation half-life in the water phase is relatively short, ranging from 1 to 15 days. epa.govuliege.be However, once in the sediment, degradation is much slower, with aerobic biotransformation half-lives ranging from 206 to 534 days, and the total system (water and sediment) degradation half-life (DT50) ranging from 116 to 814 days. epa.govepa.govuliege.be

The following table summarizes the research findings on the stereoselective dissipation of this compound in various environmental settings.

Transformation Products and Metabolites in the Environment

The degradation of this compound in the environment, through both biotic and abiotic processes, leads to the formation of several transformation products and metabolites. epa.gov The identification and quantification of these compounds are crucial for a comprehensive understanding of this compound's environmental fate.

One of the major identified metabolites is a ketone derivative of this compound. nih.govnih.govherts.ac.uk This compound, known as CL 382389 , has the chemical name (4-chlorophenyl)[2-hydroxy-3,3-dimethyl-2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentyl]methanone. nih.govherts.ac.uk It is recognized as an environmental transformation product in soil and water. nih.govherts.ac.uk

Another significant transformation pathway involves the cleavage of the triazole ring from the parent molecule. This results in the formation of 1,2,4-triazole (B32235) (1,2,4-T) and its further metabolites, such as triazolylalanine (TA) and triazolylacetic acid (TAA). epa.govpublications.gc.ca These triazole-containing metabolites have been quantified in environmental samples. publications.gc.ca

Regulatory assessments have also identified other metabolites in soil and water systems. These include compounds designated as M11, M21, and M30, which were quantified alongside cis- and trans-metconazole and the triazole metabolites. publications.gc.ca A carboxylic acid derivative, 3-(4-chlorobenzyl)-2-hydroxy-1-methyl-2- epa.govnih.govpublications.gc.catriazol-1-ylmethyl-cyclopentane-carboxylic acid (CL359139), has been noted as a metabolite in surface water. herts.ac.uk

The table below lists the known transformation products and metabolites of this compound found in various environmental compartments.

Ecotoxicological Impact and Risk Assessment

Toxicity to Non-Target Terrestrial Organisms

The introduction of metconazole into the terrestrial environment can affect a range of organisms not targeted by its fungicidal action.

Table 1: Effects of this compound on Terrestrial Plants

| Study Type | Endpoint | Value (lb a.i./A) | Most Sensitive Species | Effect | Source |

|---|---|---|---|---|---|

| Vegetative Vigor | NOAEC | 0.024 | Soybean | Shoot Length | epa.gov |

| Vegetative Vigor | LOAEC | 0.045 | Soybean | Shoot Length | epa.gov |

| Seedling Emergence | NOAEC | >0.086 | Various | No significant effects | epa.gov |

This compound poses a potential risk to birds and small mammals. It is classified as slightly toxic to birds and moderately toxic to mammals on an acute oral basis. epa.gov Chronic effects are a more significant concern.

For birds, a reproduction study with Northern bobwhite quail showed significant reductions in the percentage of normal hatchlings and the number of surviving chicks at 120 mg/kg diet. epa.gov The chronic endpoint for birds is based on a 43% reduction in hatching eggs and a 49% reduction in chick survival. basf.ca Risk assessments indicate potential acute risks for small birds (20 g) that feed on short grass and chronic risks for birds feeding on short grass, tall grass, and broadleaf plants, particularly following applications on turf. basf.ca

For mammals, while acute risks are not identified, chronic exposure presents a risk, especially for species that forage on short grass. epa.govbasf.ca A 2-generation reproduction study in rats identified reproductive toxicity, including reduced litter size and offspring body weight gain, with a No Observed Adverse Effect Level (NOAEL) of 8 mg/kg bw/day. epa.gov The liver has been identified as a primary target organ in mammalian toxicity studies. univ-ovidius.roresearchgate.net

Table 2: Toxicity of this compound to Birds and Small Wild Mammals

| Organism | Study Type | Endpoint | Value | Source |

|---|---|---|---|---|

| Bobwhite Quail | Reproduction | NOAEC | 60 mg/kg diet | epa.gov |

| Bobwhite Quail | Reproduction | LOAEC | 120 mg/kg diet | epa.gov |

| Rat | 2-Generation Reproduction | NOAEL | 8 mg/kg bw/day | epa.gov |

| Rat | 2-Generation Reproduction | LOAEL | 32 mg/kg bw/day | epa.gov |

| Mouse | 90-day Oral | NOAEL | 4.6 mg/kg bw/day | nih.gov |

This compound is considered to present a negligible risk to terrestrial invertebrates like earthworms and honeybees under most use conditions. nih.govbasf.comresearchgate.netregulations.govresearchgate.net

Studies on earthworms (Eisenia foetida) have shown no significant adverse effects. A 14-day study resulted in a lethal concentration (LC50) greater than 1000 mg ai/kg of substrate, and a 56-day study on reproduction showed no significant impact on biomass or reproduction, with an LC50 greater than 1.8 mg ai/kg of substrate. epa.gov

For honeybees (Apis mellifera), this compound is practically non-toxic on an acute contact basis, with a reported LC50 greater than 95.3-100 µg a.i./bee. epa.govresearchgate.nethc-sc.gc.ca However, it shows some toxicity on an oral basis, with a reported LD50 of 85-86 µg a.i./bee. epa.govresearchgate.net While acute risks are low, potential chronic risks of concern have been identified for adult and larval honeybees resulting from uses on turf and ornamentals. basf.ca It is also noted that triazole fungicides can act synergistically with some insecticides, increasing their toxicity to bees. nih.gov

Table 3: Toxicity of this compound to Terrestrial Invertebrates

| Organism | Exposure Route | Endpoint | Value | Source |

|---|---|---|---|---|

| Earthworm (Eisenia foetida) | 14-Day Artificial Soil | LC50 | >1000 mg ai/kg | epa.gov |

| Honeybee (Apis mellifera) | Acute Contact | LC50 | >100 µg a.i./bee | researchgate.net |

| Honeybee (Apis mellifera) | Acute Oral | LD50 | 86 µg a.i./bee | researchgate.net |

Birds and Small Wild Mammals

Aquatic Ecotoxicity

This compound demonstrates toxicity to aquatic organisms, with potential for both acute and chronic effects.

This compound is classified as moderately toxic to freshwater invertebrates on an acute basis. epa.gov For the water flea, Daphnia magna, a 48-hour acute study determined an EC50 (the concentration affecting 50% of the population) of 0.365 mg/L. basf.com

Chronic effects on reproduction and growth have been observed. epa.gov A 21-day chronic study with Daphnia magna established a No Observed Effect Concentration (NOEC) of 0.16 mg/L. basf.ca For the sediment-dwelling midge, Chironomus riparius, a 28-day chronic study showed a NOEC for mortality of 5.6 mg a.i./L. publications.gc.ca However, other studies have suggested that growth may be a more sensitive endpoint for invertebrates, with effects observed at lower concentrations. regulations.gov

Table 4: Toxicity of this compound to Freshwater Invertebrates

| Organism | Study Type | Endpoint | Value (mg a.i./L) | Source |

|---|---|---|---|---|

| Daphnia magna | 48-hour Acute | EC50 | 0.365 | basf.com |

| Daphnia magna | 21-day Chronic | NOEC | 0.16 | basf.ca |

| Freshwater Invertebrates | Chronic Reproduction | NOAEC | 0.078 | epa.gov |

| Chironomus riparius | 28-day Chronic | NOEC (mortality) | 5.6 | publications.gc.ca |

On an acute basis, this compound is considered moderately toxic to freshwater fish. epa.gov The 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) is reported as 15 mg/L. basf.com

Chronic toxicity studies reveal that early life stages of fish are particularly sensitive. publications.gc.ca An early life-stage study with rainbow trout observed chronic growth effects and resulted in a NOAEC of 1.14 mg/L based on mortality and sublethal effects. epa.gov A more sensitive endpoint was identified in a full life-cycle study with the same species, which yielded a NOAEC of 0.0029 mg/L based on the survival and growth of fish older than 62 days. epa.gov Similarly, a 180-day full life-cycle study with the fathead minnow (Pimephales promelas) determined a NOEC of 0.0032 mg/L for mortality, reproduction, growth, and liver toxicity. publications.gc.ca These findings indicate a potential for chronic risk to freshwater fish populations exposed to this compound. basf.ca

Table 5: Toxicity of this compound to Fish

| Organism | Study Type | Endpoint | Value (mg a.i./L) | Source |

|---|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour Acute | LC50 | 15 | basf.com |

| Rainbow Trout (Oncorhynchus mykiss) | Early Life Stage | NOAEC | 1.14 | epa.gov |

| Rainbow Trout (Oncorhynchus mykiss) | Full Life Cycle | NOAEC | 0.0029 | epa.gov |

| Fathead Minnow (Pimephales promelas) | 180-day Full Life Cycle | NOEC | 0.0032 | publications.gc.ca |

Impact on Aquatic Plants (e.g., Lemna minor, Algae)

Stereoselective Ecotoxicity

This compound is a chiral compound, meaning it exists as multiple stereoisomers, which are molecules that are mirror images of each other. nih.gov Research has shown that these different isomers can exhibit varying levels of toxicity to non-target organisms, a phenomenon known as stereoselective toxicity.

A study on the freshwater algae Chlorella pyrenoidosa revealed significant differences in the toxicity of this compound's four stereoisomers. nih.gov The 96-hour EC₅₀ values for the racemate (a mixture of all isomers) and the individual stereoisomers were as follows:

| Isomer | Concentration (mg/L) | Source |

|---|---|---|

| rac-MEZ | 0.058 | nih.gov |

| cis-1R,5S-MEZ | 0.182 | nih.gov |

| cis-1S,5R-MEZ | 0.129 | nih.gov |

| trans-1S,5S-MEZ | 0.032 | nih.gov |

| trans-1R,5R-MEZ | 0.038 | nih.gov |

These results indicate that the trans-isomers are considerably more toxic to C. pyrenoidosa than the cis-isomers and the racemic mixture. nih.gov This stereoselective toxicity has also been observed in other aquatic organisms, such as Daphnia magna, and can influence the production of mycotoxins by certain fungi. researchgate.netresearchgate.net Such findings underscore the importance of considering the stereoisomeric composition of this compound when assessing its environmental risk. nih.gov

Potential for Endocrine Disruption in Non-Target Organisms

The potential for this compound to act as an endocrine disruptor in non-target organisms is a key area of investigation. As a triazole fungicide, its primary mode of action is the inhibition of sterol biosynthesis, which can interfere with hormone regulation in vertebrates. pan-europe.info

While some studies have observed potential endocrine disruptor-related effects in mammalian and avian reproduction studies, the European Food Safety Authority (EFSA) concluded in 2023 that this compound did not meet the criteria to be classified as an endocrine disruptor for humans or non-target organisms. echemi.comepa.gov However, some scientific literature suggests the possibility of an androgen-mediated endocrine effect. pan-europe.info Further research, including a Xenopus Eleutheroembryonic Thyroid Assay, has been conducted to complement the data set for non-target organisms. researchgate.net The potential endocrine effects of this compound's degradates, such as 1,2,4-triazole (B32235), also represent an area of uncertainty in risk assessments. epa.gov

Risk Assessment Methodologies and Mitigation Measures

Regulatory bodies employ comprehensive risk assessment methodologies to evaluate the potential environmental impact of this compound and establish mitigation measures to minimize risks. These assessments consider the toxicity of the active ingredient and its formulated products to a range of non-target organisms. epa.gov

To mitigate the risk of this compound exposure to sensitive aquatic and terrestrial habitats, specific risk-reduction measures are mandated, primarily through label instructions and the establishment of spray buffer zones. canada.capublications.gc.ca These buffer zones are areas of land that must be left untreated between the application area and sensitive environments like rivers, lakes, and wetlands.

The width of these buffer zones is determined based on the application method (ground or aerial) and the crop being treated. publications.gc.ca For instance, required aquatic buffer zones for ground applications can range from zero to two meters, while aerial applications may necessitate buffer zones of up to 50 meters to protect sensitive aquatic habitats. publications.gc.cacanada.ca These measures are designed to reduce the amount of spray drift that reaches non-target areas. canada.ca In addition to buffer zones, product labels include specific instructions for use that must be followed by law, including toxicity statements for various non-target organisms. canada.capublications.gc.ca

Analytical Methodologies for Metconazole Detection and Quantification

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for metconazole analysis. Its separation capabilities, combined with various sensitive detectors, allow for the effective quantification and identification of this compound and its isomers.

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) is a highly specific and sensitive method for determining this compound residues, particularly its individual enantiomers. epa.gov This technique is crucial for enantioselective studies, as the different stereoisomers of this compound can exhibit varied biological activities and degradation profiles. For the analysis of this compound enantiomers in water, a method has been validated using an HPLC system with a chiral column (Chiralpak AD-3R) and detection by electrospray ionization tandem mass spectrometry (MS/MS ESI). epa.gov The method monitors specific ion transitions to quantify and confirm the presence of each enantiomer, with a limit of quantitation (LOQ) as low as 25 nanograms per liter (ng/L). epa.gov This level of sensitivity is vital for assessing potential toxicological risks in water sources. epa.gov Studies have successfully used HPLC-MS/MS to analyze this compound in various samples, including honeybees, bee pollen, and earthworms.

A study on the enantioselective determination of this compound in soil and flour also utilized HPLC, demonstrating good linearity and recoveries for all four stereoisomers. researchgate.net Similarly, research on agricultural soils across China employed ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to detect enantiomer residues of this compound after QuEChERS extraction. researchgate.net

Ion Transitions for this compound in HPLC-MS/MS epa.govepa.gov

Quantitation: m/z 320 → 70

Confirmation: m/z 322 → 70

HPLC combined with an ultraviolet (UV) detector offers a robust and widely available method for quantifying this compound. researchgate.net This approach is suitable for identifying this compound in both food and environmental matrices. While generally less sensitive than MS/MS detection, HPLC-UV provides reliable quantification for various applications. researchgate.net One study developed an effective HPLC analytical method with UV detection to stereoselectively quantify this compound in soil and flour. nih.gov By using an Enantiopak OD column with a mobile phase of n-hexane-ethanol, they successfully separated and quantified the stereoisomers. researchgate.netnih.gov However, the limit of quantification with LC-UV can be significantly higher (e.g., 240–590 ng/g) compared to LC-MS/MS methods. researchgate.net

HPLC-MS/MS for Enantiomer Determination

Gas Chromatography–Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful alternative for the sensitive and selective analysis of this compound. qascf.com This technique is particularly effective for analyzing residues in complex matrices like fruits, vegetables, and soil. qascf.com A GC-MS/MS method was developed to study the dissipation and residue of this compound in grapes and soil, achieving a limit of quantification of 0.002 mg/kg in both matrices. qascf.comqascf.com GC-MS/MS is also utilized for confirmatory analysis in enforcement methods for this compound tolerances in plant and livestock commodities. regulations.gov The enhanced selectivity of GC-MS/MS helps to overcome interference from co-eluting matrix components, which is a common challenge in residue analysis. hpst.cz

Sample Preparation Techniques (e.g., QuEChERS)

Effective sample preparation is crucial for accurate this compound analysis, and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely employed. qascf.comeurl-pesticides.eu This technique involves an extraction step with acetonitrile (B52724), followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering substances. qascf.comnih.gov

The QuEChERS method has been successfully modified and applied to various matrices:

Grapes and Soil: A modified QuEChERS method used acetonitrile for extraction, followed by cleanup with a combination of PSA and C18 sorbents, achieving recoveries between 80.72% and 100.36%. qascf.com

Soil and Flour: A modified QuEChERS procedure was used for extraction and cleanup prior to HPLC analysis, yielding high recoveries for this compound stereoisomers (94.98–104.89%). researchgate.netnih.gov

Rice: A modified QuEChERS protocol involved hydrating the rice sample with water before extraction with acetonitrile and a cleanup step with PSA and anhydrous MgSO₄. nih.gov

Chlorophyll-containing matrices: Dispersive-SPE is used as a cleanup step before analysis by GC-MS/MS.

The choice of sorbents in the d-SPE step is critical and depends on the matrix. For instance, in grape and soil analysis, a mix of PSA and C18 was found to be optimal, while GCB (graphitized carbon black) was less effective. qascf.com

Enantioselective Analysis and Separation Techniques

Given that this compound is a chiral fungicide, analyzing its individual enantiomers is critical as they can have different toxicities and degradation rates. nih.gov Enantioselective analysis is typically achieved through chiral chromatography.

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are two key techniques used for the chiral separation of this compound stereoisomers. chromatographyonline.com Studies have focused on optimizing separation conditions by testing various chiral stationary phases (CSPs), mobile phase modifiers, and temperatures. nih.gov An amylose (B160209) tris(3,5-dimethylphenylcarbamate)-coated CSP has shown excellent chiral recognition ability for this compound stereoisomers. nih.gov One HPLC method successfully used an Enantiopak OD column with a mobile phase of n-hexane-ethanol (97:3, v/v) to resolve and quantify the four stereoisomers of this compound in soil and flour. researchgate.netnih.gov Through a combination of SFC and HPLC, researchers have been able to achieve high purity (enantiomeric excess values over 98%) for all four stereoisomers. nih.gov

Monitoring and Residue Analysis in Environmental and Agricultural Matrices

Monitoring this compound residues in the environment and in agricultural products is vital for risk assessment and regulatory compliance. hpc-standards.com Analytical methods like GC-MS/MS and LC-MS/MS are employed to determine residue levels in various matrices. qascf.com

Table 1: Selected Findings from this compound Residue Monitoring Studies

| Matrix | Analytical Method | Findings | Reference |

|---|---|---|---|

| Grapes | GC-MS/MS | Final residues ranged from 0.002 mg/kg to 0.19 mg/kg at pre-harvest intervals of 7 to 21 days. The dissipation half-life was 11.75 to 20.39 days. | qascf.comqascf.com |

| Soil (from grape fields) | GC-MS/MS | Terminal residues ranged from <0.002 mg/kg to 0.06 mg/kg at 7 to 21 days post-application. | qascf.comqascf.com |

| Soybeans | Not specified | Combined residues of cis and trans isomers were 1.00-2.43 ppm in forage and 1.29-3.36 ppm in hay 7 days after application. Seeds contained <0.01-0.05 ppm at 30-31 days. | epa.gov |

| Agricultural Soils (China) | UPLC-MS/MS | Enantiomer-specific residues were detected and quantified. | researchgate.netresearchgate.net |

These studies provide crucial data for establishing maximum residue limits (MRLs) and assessing dietary risks. For instance, a risk assessment based on grape residue data indicated that the dietary risk from this compound was acceptable for consumers. qascf.comqascf.com

Structure Activity Relationships and Chemical Synthesis Research

Quantitative Structure-Activity Relationship (QSAR) Studies for Fungicidal Activity

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in the rational design of metconazole and related azole fungicides. These computational models correlate the structural or physicochemical properties of chemical compounds with their biological activity, providing insights into the key features required for potent fungicidal action.

Early research employed Hansch-Fujita type QSAR and three-dimensional shape comparison analyses to logically optimize a lead compound, which ultimately led to the discovery of this compound. acs.orgfao.org These studies focused on a series of azole compounds containing a cyclopentane (B165970) ring, systematically modifying the structure to enhance fungicidal activity. acs.orgfao.org The analyses indicated that the relative three-dimensional orientation of the triazole and benzene (B151609) rings is a critical factor influencing the fungicidal potency of azolylmethylcyclopentanols. jst.go.jp

More broadly, QSAR models for triazole fungicides have identified several key molecular descriptors that govern their activity. Studies have shown that hydrophobicity (often represented by the octanol-water partition coefficient, logP or logD), molecular shape factors, and electronic properties, such as the energy of the lowest unoccupied molecular orbit (E-LUMO), are significant factors. tandfonline.comfao.orgresearchgate.netnih.gov For instance, one optimal QSAR model for the aromatase inhibitory activity of 23 triazole fungicides was defined by the equation: pIC₅₀ = -22.936 – 2.668 E-Homo + 0.938 logD - 0.715 N-HBD. researchgate.netnih.gov Hologram QSAR (HQSAR) models have further emphasized the importance of molecular fragments, including atoms, bonds, chirality, and donor/acceptor patterns, in predicting the biological activity of these compounds. tandfonline.comfao.org

These QSAR studies collectively suggest that a combination of appropriate hydrophobicity for transport, specific steric/shape characteristics for receptor fitting, and suitable electronic properties for interaction with the target enzyme, cytochrome P450 14α-demethylase (CYP51), are essential for the high fungicidal activity of this compound. acs.org

Stereochemical Considerations in this compound Activity

This compound possesses two chiral centers at positions C1 and C5 of the cyclopentanol (B49286) ring, which results in the existence of four distinct stereoisomers: the cis-isomers (1S,5R) and (1R,5S), and the trans-isomers (1S,5S) and (1R,5R). iucr.orgiucr.org Research has consistently shown that the stereochemistry of the this compound molecule plays a profound role in its biological efficacy, with different isomers exhibiting significantly different levels of fungicidal activity. nih.govontosight.ai The cis-isomers are generally reported to be more bioactive than the trans-isomers. researchgate.netherts.ac.uk

The evaluation of individual stereoisomers requires their separation from the racemic mixture. The four stereoisomers of this compound have been successfully separated for analytical and research purposes using chromatographic techniques. Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS) has been developed as an effective method for the chiral separation of all four isomers. nih.gov Another high-performance liquid chromatography (HPLC) method utilized a cellulose-based chiral stationary phase (cellulose 3,5-dimethylphenylcarbamate) to achieve optimal resolution of the stereoisomers. mdpi.com

The fungicidal activity of this compound is highly stereoselective. Numerous studies have demonstrated that one specific isomer, (1S,5R)-metconazole, is responsible for the majority of the compound's fungicidal power. iucr.orgiucr.orgresearchgate.netnih.gov This isomer consistently shows the highest activity against a range of fungal pathogens. nih.govnih.gov

The bioactivity of the four stereoisomers against Fusarium graminearum and Alternaria triticina was found to follow the order: (1S, 5R)-metconazole > stereoisomer mixture > (1S, 5S)-metconazole > (1R, 5R)-metconazole > (1R, 5S)-metconazole. nih.gov The fungicidal activity of the most potent (1S, 5R) isomer was 13.9 to 23.4 times higher than that of the least active (1R, 5S) isomer against these two pathogens. nih.gov In another study, the difference in fungicidal activity between the (1S,5R) isomer and the other stereoisomers ranged from 4.4 to 45.2 times. researchgate.netnih.gov

Table 1: Stereoselective Fungicidal Activity of this compound Isomers This table presents a summary of research findings on the differential efficacy of this compound stereoisomers against various fungal pathogens.

| Stereoisomer | Relative Fungicidal Activity | Key Findings | Reference(s) |

|---|---|---|---|

| (1S,5R)-metconazole | Highest | Consistently the most bioactive isomer against all tested pathogens. | iucr.orgnih.govresearchgate.netnih.gov |

| (1S,5S)-metconazole | Moderate | Shows higher activity than the (1R,5R) and (1R,5S) isomers. | nih.gov |

| (1R,5R)-metconazole | Low | Exhibits lower fungicidal activity compared to the (1S,5R) and (1S,5S) isomers. | nih.gov |

| (1R,5S)-metconazole | Lowest | The least active of the four stereoisomers. | nih.gov |

The molecular basis for this stereoselectivity has been investigated using molecular docking simulations. These studies modeled the interaction between the this compound stereoisomers and the target enzyme, Cytochrome P450 CYP51B. The results showed that the (1S, 5R)-metconazole isomer exhibited the strongest binding energy and the shortest binding distance to the enzyme's active site compared to the other three isomers, providing a clear rationale for its superior biological efficacy. nih.govresearchgate.net

Synthesis and Evaluation of Stereoisomers

Exploration of this compound Derivatives and Analogues

Research into the structure-activity relationships of this compound has extended to the synthesis and evaluation of various derivatives and analogues to further refine its fungicidal properties. These studies involve modifying different parts of the this compound scaffold, such as the cycloalkane ring and the substituent groups.

One line of research focused on azolylmethylcycloalkanol derivatives, comparing the fungicidal activities of cyclopentanol (this compound), cyclohexanol (B46403), and cycloheptanol (B1583049) analogues. jst.go.jp Key findings from this research include:

The gem-dimethyl group at the 2-position of the cycloalkane ring is crucial for high fungicidal activity, not only in the cyclopentanol series but also in the cyclohexanol and cycloheptanol analogues. jst.go.jp

Ring size and conformation significantly impact activity. The cis-isomers of the cyclopentanols and cycloheptanols demonstrated higher fungicidal activities than their corresponding trans-isomers. In contrast, for the cyclohexanol derivatives, the trans-isomers were more active than the cis-isomers, although they were still less potent than the active cis-cyclopentanols and cis-cycloheptanols. jst.go.jp

Conformational analysis suggested that the relative three-dimensional orientation of the triazole and 4-chlorobenzyl rings , dictated by the cycloalkane structure, is a key determinant of fungicidal activity. jst.go.jp

The broader family of 1,2,4-triazole (B32235) derivatives continues to be a major focus in the development of new antifungal agents for both agricultural and medicinal applications. nih.govthaiscience.info These efforts aim to create analogues with improved potency, a broader spectrum of activity, and potentially lower environmental impact.

Synthetic Pathways for this compound and its Metabolites

Efficient and scalable synthesis is paramount for the commercial viability of a pesticide. Several synthetic routes for this compound have been developed and patented, often starting from different readily available materials. google.com Common starting materials include isobutyronitrile, dimethylcyclopentanone, and adipate. google.comgoogle.com

Research has also focused on the synthesis of this compound's metabolites to aid in metabolism and environmental fate studies. The main metabolic routes in plants and animals involve oxidation of the methyl groups, hydroxylation of the cyclopentyl or phenyl rings, and conjugation with glucose or other molecules. regulations.gov Key metabolites identified include monohydroxy-metabolites (e.g., M1, M21), carboxy-metabolites (e.g., M12, M13), and hydroxyphenyl-metabolites (e.g., M15, M19). basf.com The stereoselective synthesis of potential hydroxylated metabolites has been successfully achieved, providing essential reference standards for analytical studies. researchgate.net

Table of Mentioned Chemical Compounds

| Compound Name | Class / Role |

|---|---|

| This compound | Active Ingredient (Triazole Fungicide) |

| (1S,5R)-metconazole | Stereoisomer |

| (1R,5S)-metconazole | Stereoisomer |

| (1S,5S)-metconazole | Stereoisomer |

| (1R,5R)-metconazole | Stereoisomer |

| Ipconazole (B53594) | Triazole Fungicide |

| Uniconazole | Triazole Fungicide |

| Diniconazole | Triazole Fungicide |

| Tebuconazole (B1682727) | Triazole Fungicide |

| Bitertanol | Triazole Fungicide |

| Flusilazole | Triazole Fungicide |

| Cyproconazole | Triazole Fungicide |

| Epoxiconazole | Triazole Fungicide |

| Propiconazole | Triazole Fungicide |

| Paclobutrazol | Triazole Fungicide / Plant Growth Regulator |

| Prothioconazole | Triazole Fungicide |

| Simeconazole | Triazole Fungicide |

| Penconazole | Triazole Fungicide |

| Hexaconazole | Triazole Fungicide |

| Fenbuconazole | Triazole Fungicide |

| Difenoconazole | Triazole Fungicide |

| M1 (metabolite) | Monohydroxy-metabolite |

| M11 (metabolite) | This compound metabolite |

| M12 (metabolite) | Carboxy-metabolite |

| M13 (metabolite) | Carboxy-metabolite |

| M15 (metabolite) | Hydroxyphenyl-metabolite |

| M19 (metabolite) | Hydroxyphenyl-metabolite |

| M21 (metabolite) | Monohydroxy-metabolite |

| 1,2,4-Triazole | Precursor / Metabolite |

| Triazolylalanine (TA) | Metabolite |

| Triazolylacetic acid (TAA) | Metabolite |

| Cyclopentanone | Starting Material |

| 2,2-dimethyl cyclopentanone | Starting Material / Intermediate |

| Benzaldehyde | Reagent |

| p-chlorobenzaldehyde | Reagent |

| Isobutyronitrile | Starting Material |

| Adipate | Starting Material |

| Hydrazine hydrate | Reagent |

Biological Interactions Beyond Fungi

Effects on Plant Physiology and Growth Regulation

Metconazole is widely acknowledged for its plant growth regulator (PGR) activity, particularly in crops like oilseed rape. cabidigitallibrary.orgkureha.co.jp This regulation is a result of its interference with plant hormone biosynthesis, leading to significant changes in plant morphology and development. farminguk.com These effects can improve crop structure, such as creating a more compact and even canopy, enhancing root systems, and reducing the risk of lodging. cabidigitallibrary.orgfarminguk.com

The application of this compound can have stereoselective and significant effects on the early stages of plant development, including seed germination and seedling growth. Research on wheat has demonstrated that the different stereoisomers of this compound can produce contrasting effects. researchgate.netacs.orgnih.gov

For instance, wheat seeds coated with the cis-1S,5R-metconazole isomer showed a notably lower seedling emergence ratio and reduced shoot length compared to other treatments. researchgate.netnih.govacs.org Conversely, the trans-1S,5S-metconazole isomer had the opposite effect, promoting seedling growth. researchgate.netnih.gov The cis-1R,5S-metconazole isomer was found to have a minimal influence on wheat seedling growth when compared to untreated controls, suggesting it may pose less risk of developmental damage. researchgate.netacs.org In studies on adlay, seeds treated with a this compound suspension concentrate and subjected to specific drying conditions showed significantly increased sprout length and fresh weight. mendeley.com However, it is also noted that seed treatments on low-vigor or damaged seeds may potentially lead to a loss of germination or reduced seedling vigor. amazonaws.com

| This compound Stereoisomer | Effect on Wheat Seedling Emergence & Shoot Length | Reference |

| cis-1S,5R-metconazole | Significantly lower emergence ratio and shorter shoot length | researchgate.netnih.govacs.org |

| trans-1S,5S-metconazole | Promoted emergence and shoot length | researchgate.netnih.gov |

| cis-1R,5S-metconazole | Minimal influence compared to control | researchgate.netacs.org |

| Racemate | Not specified, but individual isomers show opposing effects | researchgate.netacs.org |

This table summarizes the stereoselective effects of this compound isomers on wheat seedling growth.

The plant growth regulating effects of this compound are primarily attributed to its influence on plant hormone levels. farminguk.comnih.gov As an inhibitor of cytochrome P450-dependent monooxygenases, it blocks specific steps in the biosynthesis of certain hormones. cabidigitallibrary.org

Gibberellins (B7789140) (GAs): this compound treatment has been shown to inhibit the biosynthesis of gibberellins. cabidigitallibrary.orgfarminguk.com Specifically, it can reduce the levels of active GAs (like GA1) and their precursors (GA19 and GA20). cabidigitallibrary.org This reduction in gibberellins leads to decreased apical dominance and shorter stem length. farminguk.com The effect is stereoselective; studies on wheat seedlings revealed that cis-1S,5R-metconazole inhibits GA biosynthesis, whereas trans-1S,5S-metconazole promotes it. researchgate.netacs.orgnih.gov This is linked to the differential impact of the isomers on the activity of key enzymes in the GA pathway, such as GA20-oxidase (GA20ox), GA3-oxidase (GA3ox), and GA2-oxidase (GA2ox). acs.org

Cytokinins: In contrast to its effect on gibberellins, this compound application can lead to an increase in cytokinin levels. farminguk.com This boost in cytokinins promotes cell division in shoots and roots, enhances chlorophyll (B73375) production, and stimulates the development of tap and adventitious roots, leading to more vigorous growth and improved nutrient utilization. farminguk.com

Jasmonic Acid (JA): Research has also indicated that several this compound stereoisomers, including cis-1S,5R, trans-1S,5S, trans-1R,5R, and the racemate, can increase the biosynthesis of jasmonic acid in plants. researchgate.netacs.orgnih.gov

Other Hormones: In wheat, the cis-1R,5S-stereoisomer was found to increase ethylene (B1197577) content and decrease the level of abscisic acid, which delayed chlorophyll degradation. nih.gov

| Hormone | Effect of this compound Treatment | Specific Isomer Effects (where known) | Reference |

| Gibberellins (GAs) | Decrease | cis-1S,5R inhibits biosynthesis; trans-1S,5S promotes biosynthesis. | cabidigitallibrary.orgfarminguk.comresearchgate.netacs.orgnih.govacs.org |

| Cytokinins | Increase | Not specified. | farminguk.com |

| Jasmonic Acid (JA) | Increase | cis-1S,5R, trans-1S,5S, trans-1R,5R, and racemate treatments increased biosynthesis. | researchgate.netacs.orgnih.gov |

| Ethylene | Increase | cis-1R,5S increased content. | nih.gov |

| Abscisic Acid (ABA) | Decrease | cis-1R,5S decreased level. | nih.gov |

This table outlines the modulation of key plant hormones by this compound.

The application of this compound can induce oxidative stress responses in plants. In studies on wheat seedlings, treatments with trans-1R,5R-metconazole and the racemic mixture resulted in more intensive oxidative stress responses. researchgate.netacs.orgnih.gov While not a plant, studies in zebrafish have also shown that this compound can significantly increase oxidative stress, suggesting a broader biological effect related to the generation of reactive oxygen species (ROS). uliege.benih.gov

Hormonal Level and Enzyme Activity Modulation in Plants

Interactions with Soil Microbiota and Enzyme Activities

The impact of fungicides on non-target soil microorganisms and the activity of soil enzymes is a critical aspect of their environmental profile. However, a 2021 systematic review on the effects of 14 triazole fungicides, including this compound, found a significant gap in the scientific literature. mdpi.com According to this review, information regarding the specific effects of this compound on soil microbiota and the activity of soil enzymes has not been reported. mdpi.comresearchgate.netresearchgate.net

While high doses of other triazoles like tebuconazole (B1682727) have been shown to negatively affect microbial communities and decrease the activity of enzymes such as dehydrogenase, urease, and phosphatase, specific data for this compound is lacking. mdpi.comcabidigitallibrary.org The review highlights the need for research in this area to fully understand the ecological footprint of this compound. mdpi.com

Influence on Plant-Microbe Interactions

The interaction between plants and microbes in the rhizosphere is fundamental to plant health and nutrient acquisition. frontiersin.org While direct studies on this compound's influence on these specific interactions are scarce, its known physiological effects on plants suggest a potential for indirect influence.

This compound's ability to promote root growth, particularly the development of tap and adventitious roots, alters the root system architecture. farminguk.com The rhizosphere is a hub of biochemical signaling, where root exudates shape the microbial community. frontiersin.org By changing root morphology and potentially the composition of root exudates, this compound could indirectly alter the recruitment and composition of beneficial or pathogenic microbes in the root zone. For example, a more extensive root system could explore a larger soil volume, potentially increasing interactions with a wider range of soil microorganisms. farminguk.comnih.gov However, without direct experimental evidence, these remain potential, unconfirmed effects.

Q & A

Q. What are the optimized synthetic routes for metconazole, and how do they address limitations of traditional methods?

A novel four-step synthesis (aldol condensation, dimethylation, hydrogenation, and triazole ring closure) achieves higher yields (e.g., 80–85%) with reduced cost and complexity compared to earlier multi-step protocols. This method minimizes toxic byproducts and improves scalability for laboratory-scale production . Key considerations include solvent selection (e.g., ethanol for hydrogenation) and catalyst optimization (e.g., Pd/C for regioselective triazole formation).

Q. How is this compound’s antifungal efficacy quantified in vitro, and what parameters define its dose-dependent activity?

Standardized protocols like the mycelial growth rate assay and spore germination inhibition tests are used. For Fusarium verticillioides, EC50 values for mycelial growth inhibition range from 0.005–0.029 μg/mL, with conidial germination inhibition averaging 24.88% at EC50 concentrations . Dose-response curves should account for strain variability (e.g., 35 strains tested across three Chinese provinces) and environmental factors (e.g., temperature, pH).

Q. What methodologies are recommended for evaluating this compound’s field efficacy against maize ear rot?

Field trials require randomized block designs with fungicide application at flowering stages. Efficacy is measured via disease incidence reduction (e.g., 46.05% at 180 g/hm<sup>2</sup>) and yield increase (33.20% at the same dose). Comparative analysis against control fungicides (e.g., prothioconazole + tebuconazole) must include ANOVA with post-hoc tests to address spatial heterogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s field efficacy data across studies?

Meta-analytical frameworks (e.g., PRISMA guidelines) should integrate peer-reviewed and gray literature while assessing heterogeneity sources, such as application timing (e.g., single vs. dual sprays) and pathogen genetic diversity. For example, pyraclostrobin + this compound premixes showed variable control efficacy (44.1–64.3%) across 73 trials, necessitating subgroup analyses by geographic region and agronomic practices .

Q. What experimental designs are optimal for studying this compound resistance evolution in fungal populations?

Baseline sensitivity studies (e.g., EC50 distributions for Fusarium graminearum) should precede resistance monitoring. Cross-resistance analysis via Spearman’s rho (ρ) revealed low correlation (ρ = 0.32) between this compound and difenoconazole sensitivities, suggesting distinct resistance mechanisms. Continuous in vitro selection pressure (e.g., 10–20 generations) under sublethal doses can clarify mutation rates .

Q. How do proteomic and physiological assays elucidate this compound’s non-target effects in aquatic organisms?

In Crassostrea gigas, this compound exposure (0.2–2 μg/L) upregulated energy metabolism proteins (e.g., ATP synthase β-subunit by 2.5-fold) and cytoskeletal regulators (e.g., actin 2 by 1.8-fold), detected via 2-DE and tandem MS. Concurrently, oxidative stress markers (malondialdehyde) increased by 33.74%, requiring multivariate analysis (PCA) to disentangle pesticide-specific vs. systemic stress responses .

Q. What statistical approaches validate this compound’s role in suppressing fungal mycotoxin biosynthesis?

RT-qPCR analysis of FUM gene clusters (e.g., FUM1, FUM8) paired with HPLC quantification of fumonisins (29.04% reduction at EC50) can establish dose-dependent transcriptional regulation. Linear regression models should correlate ergosterol inhibition (39.10%) with disrupted membrane integrity, a key factor in mycotoxin export .

Q. How can multi-omics data (e.g., transcriptomics, lipidomics) enhance mechanistic studies of this compound?

Integrated workflows combining RNA-seq (e.g., differential expression of CYP51 targets) and lipid profiling (e.g., ergosterol depletion, glycerol accumulation) are critical. For instance, this compound-induced glycerol synthesis (66.39% increase) in F. verticillioides links osmotic stress adaptation to fungistatic activity .

Methodological Guidance

Q. What criteria define rigorous meta-analyses of this compound’s agricultural performance?

Systematic reviews must adhere to COSMOS-E guidelines, including dual screening (content/methodological expertise) and bias assessment via ROBINS-I tools. Dose-response meta-analyses are feasible only if primary studies report fungicide concentrations and application intervals consistently .

Q. How should researchers design comparative studies of this compound premixes?

Factorial designs comparing solo DMI (e.g., tebuconazole) vs. DMI+QoI premixes (e.g., pyraclostrobin + this compound) must control for confounding variables like spray coverage and adjuvant use. Economic viability analyses (e.g., cost-benefit ratios) should accompany efficacy data to inform translational recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.